Enterocin X -

Enterocin X

Catalog Number: EVT-245915
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enterocin X is a member of the enterocin family, which are bacteriocins produced by certain strains of Enterococcus bacteria. These compounds are known for their antimicrobial properties, particularly against Gram-positive bacteria. Enterocin X, like other enterocins, plays a significant role in food preservation and has potential applications in medicine due to its ability to inhibit pathogenic bacteria.

Source

Enterocin X is primarily sourced from Enterococcus species, particularly Enterococcus faecium. This bacterium can be found in various environments, including the gastrointestinal tracts of humans and animals, as well as in fermented foods. The production of enterocins typically occurs during the growth phase of these bacteria when they are in competition with other microbial species.

Classification

Enterocin X is classified as a class II bacteriocin, which are unmodified, low molecular weight peptides. Class II bacteriocins do not undergo extensive post-translational modifications and are characterized by their ability to remain active in various environmental conditions. Enterocin X shares structural and functional similarities with other class II enterocins, such as enterocin A and enterocin B.

Synthesis Analysis

Methods

The synthesis of Enterocin X can be achieved through both natural extraction from bacterial cultures and synthetic methods. Natural extraction involves culturing Enterococcus faecium under controlled conditions to maximize bacteriocin production. Chemical synthesis provides an alternative route, allowing for the production of pure enterocin in a laboratory setting.

Technical Details

  1. Natural Extraction:
    • Cultivation of Enterococcus faecium in nutrient-rich media.
    • Isolation of enterocin from culture supernatants using techniques such as ammonium sulfate precipitation and chromatography.
  2. Chemical Synthesis:
    • Microwave-assisted solid-phase peptide synthesis has been employed to produce enterocins with high purity.
    • Purification techniques include preparative high-performance liquid chromatography to achieve purities exceeding 95% .
Molecular Structure Analysis

Structure

Enterocin X exhibits a characteristic polypeptide structure typical of class II bacteriocins. Its molecular weight is relatively low, generally below 10 kDa. The specific amino acid sequence and structural conformation contribute to its antimicrobial activity.

Data

  • Molecular Weight: Approximately 7 kDa.
  • Amino Acid Composition: Contains a sequence that typically includes hydrophobic residues essential for membrane interaction.
Chemical Reactions Analysis

Reactions

Enterocin X functions primarily through mechanisms that disrupt bacterial cell membranes or inhibit cell wall synthesis. It interacts with specific receptors on the target bacteria, leading to pore formation or lysis.

Technical Details

  1. Membrane Interaction: The hydrophobic regions of Enterocin X facilitate its insertion into bacterial membranes.
  2. Inhibition Mechanism: It may also inhibit essential processes such as protein synthesis by binding to ribosomal subunits.
Mechanism of Action

Process

The antimicrobial action of Enterocin X involves several key steps:

  1. Binding: The enterocin binds to specific receptors on the surface of susceptible bacteria.
  2. Membrane Disruption: This binding triggers conformational changes that lead to pore formation in the bacterial membrane.
  3. Cell Lysis: The resultant disruption causes leakage of cellular contents and ultimately leads to cell death.

Data

Studies have shown that Enterocin X exhibits potent activity against various Gram-positive pathogens, including strains resistant to conventional antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability across a range of temperatures and pH levels, making it suitable for food preservation applications.

Chemical Properties

  • Thermostability: Retains activity after exposure to high temperatures, which is advantageous for food processing.
  • pH Stability: Active over a broad pH range (typically 4-8), enhancing its utility in diverse food products .
Applications

Enterocin X has several scientific uses:

  1. Food Preservation: Utilized as a natural preservative in dairy products and meats to inhibit spoilage organisms and pathogens.
  2. Medical Applications: Potentially used in developing new antimicrobial therapies against resistant bacterial strains.
  3. Biotechnology: Employed in biopreservation strategies within the food industry to enhance safety and shelf life.
Introduction to Enterocin X as a Class IIb Bacteriocin

Historical Context and Discovery of Enterocin X in Enterococcus faecium KU-B5

Enterocin X emerged as a significant discovery in bacteriocin research when it was first isolated and characterized from Enterococcus faecium strain KU-B5, a thermotolerant lactic acid bacterium screened from sugar apples in Thailand. This strain exhibited unusual antibacterial activity across a wide temperature range (20–43°C), with optimal production observed at 37°C in de Man-Rogosa-Sharpe (MRS) broth [1] [3]. Initial PCR analysis confirmed the presence of enterocin A and B genes in KU-B5, but the antibacterial activity spectrum could not be fully explained by these known bacteriocins. Notably, activity against Bacillus circulans JCM 2504T remained unaccounted for, suggesting the presence of additional antimicrobial peptides [1].

Through a three-step purification process involving cation-exchange chromatography, hydrophobic interaction, and reverse-phase HPLC, researchers isolated four antimicrobial substances. Two were identified as enterocins A (4,830.5 Da) and B (5,463.8 Da), while the remaining two novel peptides (4,420.1 Da and 4,068.5 Da) displayed synergistic antibacterial activity when combined [1]. These cationic peptides, designated enterocin Xα (37 residues, pI=10.32) and enterocin Xβ (40 residues, pI=8.83), showed no sequence similarity to known bacteriocins but contained GXXXG motifs – structural elements implicated in helix-helix interactions and commonly observed in two-peptide bacteriocins [1] [3]. The discovery marked a significant advancement as it represented only the second bacteriocin identified in E. faecium strains producing enterocins A and B, challenging previous assumptions about the bacteriocin repertoire of these strains [3].

Table 1: Key Characteristics of Enterocin X Peptides

PeptideMolecular Weight (Da)Amino Acid ResiduesIsoelectric Point (pI)Key Structural Motif
4,420.13710.32GXXXG
4,068.5408.83GXXXG

Taxonomic and Functional Classification Within Bacteriocin Families

Enterocin X belongs to Class IIb bacteriocins, a subgroup defined by their requirement for two complementary peptides for full antimicrobial activity. This classification places it among thermostable, non-lanthionine-containing bacteriocins that function as a single antibacterial entity through peptide interaction [1] [5]. Unlike Class I bacteriocins (e.g., lanthipeptides like nisin) which undergo extensive post-translational modifications, Class II bacteriocins are characterized by their ribosomal synthesis without significant modifications [2] [5].

The functional classification of enterocin X hinges on several biochemical properties:

  • Thermal stability: Retains activity after pasteurization and high-temperature processing
  • Dual-peptide dependency: Neither Xα nor Xβ alone exhibits significant broad-spectrum activity
  • Mechanistic distinction: Unlike Class IIa pediocin-like bacteriocins (e.g., enterocin A, P) that target the mannose phosphotransferase system, Class IIb bacteriocins like enterocin X employ membrane disruption mechanisms facilitated by complementary peptide interaction [5] [9]. The GXXXG motif enables transmembrane helix dimerization, facilitating pore formation in target cell membranes [1] [4].

Enterocin X differs fundamentally from leaderless bacteriocins (Class IIc, e.g., enterocin L50) as it is synthesized with N-terminal leader peptides that are cleaved during maturation. Its activity spectrum also distinguishes it from other enterocins; while enterocin A primarily targets Listeria species, enterocin X exhibits variable activity against a broader panel of Gram-positive bacteria [5] [9].

Table 2: Classification of Enterocins Within Bacteriocin Families

ClassSubclassCharacteristicsRepresentative Enterocins
IIaLanthionine-containing, extensive modificationsCytolysin
IIbHead-to-tail cyclized peptidesEnterocin AS-48
IIIIaPediocin-like, YGNGV motifEnterocin A, P, SEK4
IIIIbTwo-peptide bacteriocinsEnterocin X, Enterocin L50
IIIIcLeaderless peptidesEnterocin B, L50A/L50B
III-Large, heat-labile proteinsEnterolysin A

Ecological Role in Microbial Competition and Niche Adaptation

Enterocin X serves as a critical ecological weapon for E. faecium in competitive microbial environments. Its production enables the producer strain to inhibit phylogenetically related bacteria and other Gram-positive competitors, providing a selective advantage in nutrient acquisition and niche colonization [7] [10]. The ecological function of enterocin X is particularly evident in dairy ecosystems, where enterococci compete within complex microbial communities during fermentation [6].

Studies reveal that bacteriocin-producing enterococci significantly influence microbial diversity in raw milk cheeses. Interestingly, cheeses containing enterocin producers demonstrate enhanced biodiversity compared to those without, particularly when producer populations are present at low concentrations (103–105 CFU/g) [6]. This phenomenon aligns with ecological models where limited antimicrobial production prevents competitive dominance by single species, thereby maintaining community equilibrium through a "rock-paper-scissors" dynamic:

  • Enterocin producers inhibit sensitive strains
  • Sensitive strains outcompete resistant strains in resource utilization
  • Resistant strains outgrow producers due to metabolic cost of bacteriocin production [6]

The molecular ecology of enterocin X involves target-specific interactions mediated by bacterial receptors. Research indicates that the RseP protease, a membrane-bound Zn-dependent protease involved in stress response, serves as a potential receptor for enterocin X activity in sensitive strains [7]. Mutations in the rseP gene confer high-level resistance to enterocin X and related bacteriocins, but compromise bacterial fitness under stress conditions (e.g., elevated temperatures). This creates opportunities for synergistic antimicrobial strategies – combining enterocin X with mild heat stress (45°C) effectively eliminates both sensitive and resistant mutants [7]. The ecological versatility of enterocin X is further enhanced by its activity spectrum, which includes inhibition of Listeria, Bacillus, and other Enterococcus species, positioning E. faecium KU-B5 as a formidable competitor in diverse environments from plant surfaces to fermented foods [1] [8].

Table 3: Environmental Factors Influencing Enterocin X Function

Environmental FactorEffect on Enterocin X ActivityEcological Consequence
Temperature (20-43°C)Optimal production at 37°CAdaptation to host and environmental temperatures
Bacterial densityEnhanced biodiversity at low producer concentrationsPrevents competitive exclusion in microbial communities
Presence of RseP receptorDetermines target cell sensitivityShapes resistant/sensitive strain balance
Stress conditions (e.g., 45°C)Synergy with heat stressEnables hurdle technology approaches
Complementary peptide ratioMaximal activity at equimolar Xα:XβRequires coordinated gene expression

Properties

Product Name

Enterocin X

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